Bucindolol, (S)-

Übersicht

Beschreibung

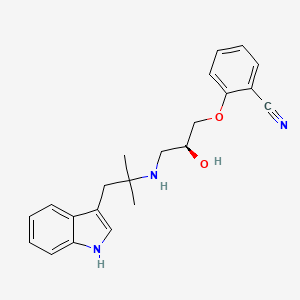

2-[(2S)-3-[[1-(1H-Indol-3-yl)-2-methyl-propan-2-yl]amino]-2-oxidanyl-propoxy]benzenecarbonitrile is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-3-[[1-(1H-Indol-3-yl)-2-methyl-propan-2-yl]amino]-2-oxidanyl-propoxy]benzenecarbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction is advantageous due to its clean, one-pot process and easy handling.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Metabolic Reactions

Bucindolol undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with a high first-pass effect ( ). While specific metabolites are not fully detailed in available literature, its lipophilic nature suggests oxidation and conjugation pathways typical of β-blockers:

Proposed Metabolic Pathways:

-

Oxidation : Hydroxylation of the indole or benzonitrile groups.

-

Conjugation : Glucuronidation or sulfation of hydroxylated metabolites.

Table 2: Metabolic Characteristics

| Parameter | Detail |

|---|---|

| Primary Enzymes | CYP2D6, CYP1A2 ( ) |

| Key Reactivity Sites | Indole ring, benzonitrile group |

| Half-Life | ~6–8 hours (varies by enantiomer) ( ) |

| Excretion | Renal (~60%), fecal (~40%) ( ) |

Stability and Reactivity

Bucindolol’s stability is influenced by its functional groups:

-

Epoxide Intermediate : Reacts with nucleophiles (e.g., amines) during synthesis ( ).

-

Benzonitrile Group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.

-

Indole Moiety : Prone to oxidative degradation, requiring inert atmospheres during storage ( ).

Enantiomer-Specific Reactions

The (S)-enantiomer exhibits distinct pharmacodynamic properties due to stereospecific interactions with β-1 adrenergic receptors. In vitro studies demonstrate:

Wissenschaftliche Forschungsanwendungen

Heart Failure Management

Bucindolol has been extensively studied in the context of chronic heart failure. The Beta-Blocker Evaluation of Survival Trial (BEST) was a pivotal study that evaluated its efficacy in patients with advanced heart failure. Although the trial did not demonstrate a significant reduction in overall mortality, it showed notable improvements in cardiac mortality and hospitalization rates among certain patient subgroups.

Key Findings from BEST:

- Cardiovascular Mortality: Bucindolol reduced cardiovascular death rates (HR = 0.86; 95% CI = 0.74–0.99; P = 0.04).

- Hospitalization Rates: There was a trend towards reduced hospitalization rates (HR = 0.92; P = 0.08).

- Ejection Fraction Improvement: Left ventricular ejection fraction improved significantly (5.5% ± 7.8% vs. placebo 2.1 ± 13.4, P < 0.001) .

Atrial Fibrillation Management

Recent studies have highlighted bucindolol's role in managing atrial fibrillation (AF). It has been shown to reduce the burden of AF and improve maintenance of sinus rhythm compared to other beta-blockers like metoprolol.

Clinical Insights:

- In a study comparing bucindolol to metoprolol, trends indicated that bucindolol might offer superior outcomes in maintaining sinus rhythm in specific patient populations .

Pharmacogenomic Considerations

The efficacy of bucindolol may vary based on genetic factors, particularly polymorphisms affecting beta-adrenergic receptor sensitivity. Studies suggest that individuals with certain genetic backgrounds may experience different therapeutic responses to bucindolol, emphasizing the importance of personalized medicine in its application .

Case Studies

Several case studies have documented the effects of bucindolol on heart failure patients:

- Case Study Analysis: A cohort study involving patients with heart failure demonstrated improved functional capacity and quality of life metrics after treatment with bucindolol, particularly at higher doses .

- Subgroup Analysis: Research indicates differential responses based on ethnicity, with varying outcomes observed between African American and Caucasian patients receiving bucindolol for heart failure management .

Summary Table of Clinical Trials

| Study Name | Population | Primary Endpoint | Key Findings |

|---|---|---|---|

| BEST | Advanced CHF | All-cause mortality | No significant reduction; improved cardiovascular mortality |

| GENETIC-AF | HF + AF patients | Maintenance of sinus rhythm | Trends favoring bucindolol over metoprolol in specific subgroups |

| Various Cohorts | CHF patients | Ejection fraction improvement | Significant improvements noted at higher doses |

Wirkmechanismus

The mechanism of action of 2-[(2S)-3-[[1-(1H-Indol-3-yl)-2-methyl-propan-2-yl]amino]-2-oxidanyl-propoxy]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-1-(1H-Indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine

- (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester

Uniqueness

2-[(2S)-3-[[1-(1H-Indol-3-yl)-2-methyl-propan-2-yl]amino]-2-oxidanyl-propoxy]benzenecarbonitrile is unique due to its specific structural features, such as the presence of both an indole moiety and a benzenecarbonitrile group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer |

91548-61-7 |

|---|---|

Molekularformel |

C22H25N3O2 |

Molekulargewicht |

363.5 g/mol |

IUPAC-Name |

2-[(2S)-2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile |

InChI |

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3/t18-/m0/s1 |

InChI-Schlüssel |

FBMYKMYQHCBIGU-SFHVURJKSA-N |

SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O |

Isomerische SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NC[C@@H](COC3=CC=CC=C3C#N)O |

Kanonische SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bucindolol, (S)-; (-)-Bucindolol; L-Bucindolol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.